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Compound Name: Fenarimol

Cat. No.: B1672338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fenarimol, a pyrimidine-based fungicide, is recognized for its targeted inhibition of the fungal

enzyme sterol 14α-demethylase (CYP51). This enzyme is a critical component of the

ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell

membranes. By disrupting this pathway, Fenarimol and its analogs exhibit broad-spectrum

antifungal activity. This guide provides a comparative overview of Fenarimol's effects on

different fungal CYP51 enzymes, supported by available experimental data and detailed

methodologies.

Quantitative Comparison of Inhibitory Activity
Direct comparative studies detailing the IC50 or Ki values of Fenarimol against a wide range of

purified fungal CYP51 enzymes are limited in publicly available literature. However, research

on Fenarimol analogs provides valuable insights into their potent antifungal activity, which is

attributed to CYP51 inhibition. The following table summarizes the available quantitative data

for a potent Fenarimol analog against Madurella mycetomatis, the primary causative agent of

eumycetoma.
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Compound
Fungal
Species

Target Parameter Value (µM)

Fenarimol

Analog

(MMV698244/EP

L-BS1246)

Madurella

mycetomatis

Whole Cell

Growth (CYP51

is the proposed

target)

IC50 1.35[1]

Note: The IC50 value presented is for whole-cell growth inhibition, which serves as a strong

indicator of the compound's efficacy in targeting the fungus's vital pathways, with CYP51 being

the primary hypothesized target.[1]

Fenarimol's broader antifungal spectrum is well-established through its use in agriculture

against various fungal pathogens, including those responsible for powdery mildew, rusts, and

blackspot.[2][3][4] This widespread efficacy suggests that Fenarimollikely inhibits the CYP51

enzymes of these diverse fungal species, though specific enzymatic inhibition data is not

readily available.

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Fenarimol's mechanism of action is centered on its ability to bind to the heme iron atom within

the active site of the CYP51 enzyme. This binding event blocks the enzyme's normal function,

which is the oxidative demethylation of lanosterol, a precursor to ergosterol.[1] The resulting

depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell

membrane's structure and function, ultimately leading to the inhibition of fungal growth.
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Caption: Mechanism of Fenarimol's inhibition of the fungal CYP51 enzyme.

Experimental Protocols
The determination of a compound's inhibitory effect on fungal CYP51 enzymes typically

involves a cell-free enzymatic assay. The following is a generalized protocol synthesized from

methodologies used for testing azole and pyrimidine fungicides.

Protocol: Fungal CYP51 Inhibition Assay

Expression and Purification of CYP51:

The gene encoding the target fungal CYP51 is cloned into an expression vector and

transformed into a suitable host, such as Escherichia coli.

The recombinant CYP51 enzyme is then expressed and purified to homogeneity using

chromatographic techniques (e.g., nickel-affinity chromatography for His-tagged proteins).

Reconstitution of the Enzyme System:

The purified CYP51 enzyme is reconstituted with a suitable NADPH-cytochrome P450

reductase, which is essential for its catalytic activity.
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This mixture is prepared in a reaction buffer (e.g., potassium phosphate buffer) containing

cofactors and a lipid environment (e.g., dilauroylphosphatidylcholine) to mimic the cellular

membrane.

Inhibition Assay:

The reconstituted CYP51 enzyme system is incubated with varying concentrations of the

inhibitor (Fenarimol) for a defined period.

The enzymatic reaction is initiated by the addition of the substrate (e.g., lanosterol).

The reaction is allowed to proceed for a specific time at an optimal temperature (e.g.,

37°C).

Quantification of Product Formation:

The reaction is stopped, and the sterols are extracted from the reaction mixture.

The amount of product formed (14-demethylated lanosterol) is quantified using methods

such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Data Analysis:

The percentage of inhibition at each inhibitor concentration is calculated relative to a

control reaction without the inhibitor.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by plotting the percentage of inhibition against the inhibitor

concentration and fitting the data to a dose-response curve.
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Caption: Generalized workflow for determining the IC50 of Fenarimol against a fungal CYP51

enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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